

# Application Notes: [ $^{15}\text{O}$ ]CO PET for Cerebral Blood Volume Assessment

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## Compound of Interest

Compound Name: Oxygen-15

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## Principle of the Method

Positron Emission Tomography (PET) using [ $^{15}\text{O}$ ]-labeled carbon monoxide ([ $^{15}\text{O}$ ]CO) is a quantitative imaging technique for measuring cerebral blood volume (CBV). The principle relies on the high affinity of carbon monoxide for hemoglobin within red blood cells. When a small, tracer amount of [ $^{15}\text{O}$ ]CO is inhaled, it rapidly binds to hemoglobin, effectively trapping the radiolabel within the vascular space.<sup>[1]</sup> These labeled red blood cells then distribute throughout the body's circulatory system.

After a brief equilibration period, the concentration of radioactivity in the brain, as measured by the PET scanner, is directly proportional to the volume of blood within each voxel of tissue. By comparing the tissue radioactivity to the radioactivity measured in venous or arterial blood samples, a quantitative map of CBV can be generated.<sup>[1]</sup> This method provides a "snapshot" of the brain's vascular volume.

## Applications in Research and Drug Development

The quantitative assessment of CBV is a valuable tool in neuroscience research and pharmaceutical development.

- **Cerebrovascular Disease:** CBV measurement is crucial for assessing hemodynamic status in conditions like carotid artery occlusion, ischemic stroke, and other cerebrovascular

disorders.[2]

- Neuro-oncology: It can help characterize the vascularity of brain tumors and assess the response to anti-angiogenic therapies.
- Drug Development: In the development of CNS-active compounds, [ $^{15}\text{O}$ ]CO PET can be used to:
  - Assess a drug's direct or indirect effects on cerebral vasculature.
  - Evaluate the relationship between receptor occupancy and functional hemodynamic changes.[3]
  - Provide supporting data for studies on blood-brain barrier integrity and drug delivery.
- Physiological Research: It allows for the investigation of vascular responses to physiological or pharmacological challenges, such as hypercapnia or hypocapnia.[4]
- Quantitative Correction: CBV data is an essential component for the accurate kinetic modeling of other key physiological parameters, such as the cerebral metabolic rate of oxygen ( $\text{CMRO}_2$ ), which requires correction for the vascular component in the PET signal.[5]

## Quantitative Data Summary

The following table summarizes typical CBV values in healthy adult humans as measured by [ $^{15}\text{O}$ ]CO PET and other quantitative methods. Values can vary based on age, physiological state, and specific measurement techniques.

Brain Region	Cerebral Blood Volume (CBV)	Unit	Reference
Gray Matter	5.2 ± 1.4	%	[4]
~3.5 - 4.0	mL/100g	[6][7]	
White Matter	2.7 ± 0.6	%	[4]
~1.7 - 2.0	mL/100g	[6][7]	
Cerebellum	4.7 ± 2.0	%	[4]
Whole Brain (Average)	3.7 - 5.5	mL/100g	[4]

Note: CBV in gray matter is approximately twice that of white matter.[7] CBV has also been observed to decrease with age by approximately 0.5% per year.[4][7]

## Protocols for [<sup>15</sup>O]CO CBV Assessment

### Detailed Experimental Protocol

This protocol outlines the key steps for performing a [<sup>15</sup>O]CO PET scan to determine cerebral blood volume.

#### 4.1. Subject Preparation

- **Informed Consent:** Ensure all procedures are approved by an ethics committee and the subject has provided written informed consent.
- **Fasting:** Subjects should fast for at least 4-6 hours prior to the scan.
- **Cannulation:** Insert intravenous and/or arterial lines for blood sampling. While venous sampling can be used, arterial lines are often placed for studies that also involve measuring cerebral blood flow ([<sup>15</sup>O]H<sub>2</sub>O).
- **Positioning:** Position the subject comfortably in the PET scanner with the head immobilized using a head holder to minimize motion artifacts.

- **Transmission Scan:** Perform a transmission scan (using  $^{68}\text{Ge}/^{68}\text{Ga}$  sources or a CT scan) for attenuation correction of the subsequent emission data.

#### 4.2. Tracer Administration and Equilibration

- **Administration:** The subject inhales a tracer dose of  $[^{15}\text{O}]\text{CO}$  (e.g., ~2,200 MBq) over a period of approximately 2 minutes.[\[1\]](#)[\[5\]](#) This can be done via a single deep breath or through a face mask with controlled administration.
- **Equilibration:** An essential waiting period of at least 2 minutes (120 seconds) must follow the completion of inhalation.[\[1\]](#)[\[8\]](#) This allows for the  $[^{15}\text{O}]\text{CO}$ -labeled red blood cells to mix thoroughly and reach arteriovenous equilibrium. Commencing the scan before equilibrium is achieved will result in significant errors in the calculated CBV.[\[8\]](#)

#### 4.3. PET Scan Acquisition and Blood Sampling

- **Emission Scan:** After the equilibration period, acquire a single static PET scan for 4 to 6 minutes.[\[1\]](#)[\[5\]](#)
- **Blood Sampling:** During the static scan, draw three whole blood samples (e.g., at 1, 2.5, and 4 minutes into the scan).[\[1\]](#) Immediately measure the radioactivity concentration in each sample using a calibrated well counter.

## Data Analysis and CBV Calculation

#### 5.1. Image and Blood Data Processing

- **Image Reconstruction:** Reconstruct the PET emission data, applying corrections for attenuation, scatter, and radioactive decay.
- **Blood Data Averaging:** Average the radioactivity concentration (in Bq/mL) from the three blood samples to obtain a single value for blood radioactivity ( $C_e$ ).
- **Region of Interest (ROI) Analysis:** Draw ROIs on the reconstructed PET images corresponding to anatomical areas of interest (e.g., cortical gray matter, white matter, whole brain) to obtain the tissue radioactivity concentration ( $C_{\text{pet}}$ ) for each region.

5.2. CBV Calculation The calculation of blood volume is based on the ratio of radioactivity in the tissue to that in the blood, corrected for differences in hematocrit between large and small vessels.<sup>[1]</sup>

Formula for CBV (% volume):

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$$V_e(\%) = 100 \times (C_{pet} / C_e) \times (1 / 0.85)$$

Formula for CBV (mL/100g):

“

$$V_e(\text{mL}/100\text{g}) = 100 \times (C_{pet} / C_e) \times (1 / 1.05) \times (1 / 0.85)$$

- Where:
  - $V_e$ : Cerebral Blood Volume.
  - $C_{pet}$ : Radioactivity concentration in tissue from PET (Bq/mL).
  - $C_e$ : Average radioactivity concentration in whole blood (Bq/mL).
  - 0.85: The assumed ratio of small-vessel to large-vessel hematocrit in the brain.<sup>[1]</sup>
  - 1.05: The assumed density of brain tissue (g/mL).<sup>[1]</sup>

## Key Considerations and Quality Control

- **Radiotracer Purity:** It is critical to ensure the purity of the inhaled  $[^{15}\text{O}]\text{CO}$ . Contamination with  $[^{15}\text{O}]\text{CO}_2$  can lead to inaccurate CBV measurements, as  $[^{15}\text{O}]\text{CO}_2$  is rapidly converted to  $[^{15}\text{O}]\text{H}_2\text{O}$ , which freely diffuses out of the vascular compartment.[8]
- **Equilibration Time:** The 2-minute waiting period after tracer inhalation is not optional. It is a mandatory step to ensure the tracer is evenly distributed, and failure to adhere to this will compromise the data.[8]
- **Subject Motion:** Head motion during the scan can introduce artifacts and blur the resulting images, leading to inaccurate ROI measurements. Proper head fixation is essential.
- **Partial Volume Effects:** Due to the limited spatial resolution of PET, the radioactivity concentration in smaller brain structures may be underestimated, a phenomenon known as the partial volume effect. This can affect the accuracy of CBV values in those regions.

## Visualizations

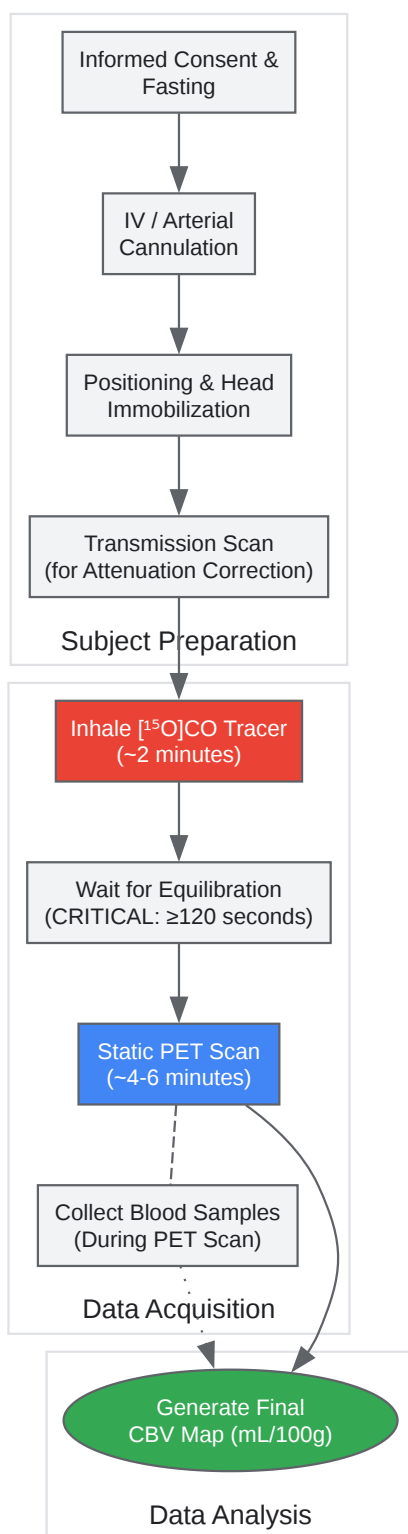


Figure 1: Experimental Workflow for  $[^{15}\text{O}]\text{CO}$  CBV PET

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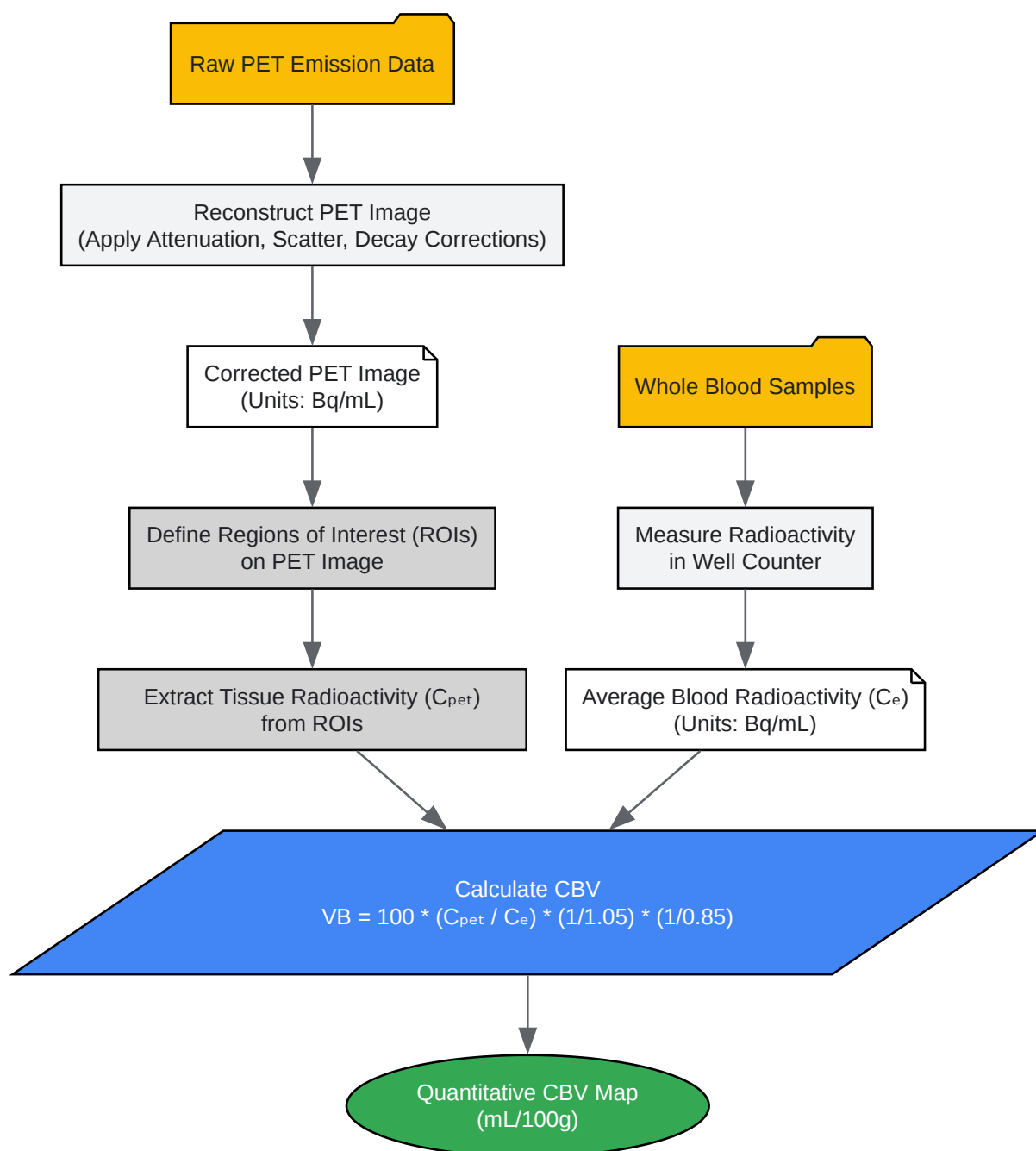


Figure 2: Data Analysis and Calculation Workflow

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Figure 2: Data Analysis and Calculation Workflow

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